2-(3-Chlorophenyl)cyclobutan-1-OL
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Overview
Description
2-(3-Chlorophenyl)cyclobutan-1-OL is an organic compound with the molecular formula C10H11ClO It is a cyclobutane derivative where a hydroxyl group is attached to the first carbon of the cyclobutane ring, and a 3-chlorophenyl group is attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)cyclobutan-1-OL can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chlorophenylacetonitrile with a suitable base can lead to the formation of the cyclobutane ring. The hydroxyl group can then be introduced through subsequent reactions, such as hydrolysis or reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, cyclization, and purification through techniques like distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)cyclobutan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
2-(3-Chlorophenyl)cyclobutan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)cyclobutan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group and the 3-chlorophenyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol: This compound has a similar cyclobutane structure but with an aminomethyl group instead of a hydroxyl group.
2-(4-chlorophenyl)cyclobutan-1-ol: This isomer has the chlorine atom in the para position of the phenyl ring.
Uniqueness
2-(3-Chlorophenyl)cyclobutan-1-OL is unique due to the specific positioning of the chlorine atom and the hydroxyl group, which confer distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H11ClO |
---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
2-(3-chlorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H11ClO/c11-8-3-1-2-7(6-8)9-4-5-10(9)12/h1-3,6,9-10,12H,4-5H2 |
InChI Key |
IDEGIGZKZAVEJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1C2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
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